3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide
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Overview
Description
3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide is an organic compound that belongs to the class of naphthalene carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid or ester with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs and environmental impact. The use of automated reactors and advanced purification techniques, such as chromatography, ensures the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like bromine (Br₂) or chlorosulfonic acid (HSO₃Cl) can be used for electrophilic aromatic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield naphthalene-2-carboxylic acid derivatives, while reduction of the nitro group can produce naphthalene-2-carboxamide derivatives with amine functionalities.
Scientific Research Applications
3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways. The methoxy and nitrophenyl groups can influence the compound’s binding affinity to various receptors or enzymes, modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-methoxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide
- 3-methoxy-N-(2-nitrophenyl)naphthalene-2-carboxamide
- 3-methoxy-N-(5-nitrophenyl)naphthalene-2-carboxamide
Uniqueness
3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide is unique due to the specific positioning of the methoxy and nitrophenyl groups on the naphthalene ring This unique arrangement can result in distinct chemical reactivity and biological activity compared to similar compounds
Properties
IUPAC Name |
3-methoxy-N-(2-methoxy-5-nitrophenyl)naphthalene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5/c1-25-17-8-7-14(21(23)24)11-16(17)20-19(22)15-9-12-5-3-4-6-13(12)10-18(15)26-2/h3-11H,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIKUSWDSSSANA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)C2=CC3=CC=CC=C3C=C2OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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